molecular formula C20H18N6O2S B2803512 N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-40-9

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2803512
CAS RN: 863459-40-9
M. Wt: 406.46
InChI Key: FPFHXSLCYAXUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications Compounds containing the 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit have shown potent inhibitory activities against Gram-positive bacterial strains, outperforming the reference Linezolid in some cases. This suggests potential applications in combating resistant strains like MRSA and VRE (Sanad et al., 2021).

Anticancer Activities Several studies have highlighted the anticancer potential of derivatives related to N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. Compounds with similar structural features have exhibited potent antiproliferative activities against various human cancer cell lines, including glioblastoma and breast cancer cells. Notably, modifications such as the introduction of alkylurea moieties have led to significant reductions in acute oral toxicity while retaining anticancer efficacy (Wang et al., 2015). Additionally, novel analogs have demonstrated significant activity against the HCT 116 cancer cell line, suggesting a broad spectrum of anticancer applications (Kumar et al., 2019).

Other Therapeutic Applications Further research has expanded the potential applications of compounds with similar structures to include antimicrobial and antitumor activities. For instance, derivatives have shown moderate to high activity against breast carcinoma cell lines and potential as PI3K inhibitors, underscoring their versatility as therapeutic agents with low toxicity (Abdelhamid et al., 2016). Additionally, compounds have exhibited promising antimicrobial properties, indicating potential utility in treating infections beyond traditional antibacterial applications (Gomha et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-3-7-15(8-4-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFHXSLCYAXUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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